![molecular formula C25H21BrN4O3S B1225324 [4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- A study by Hussain et al. (2017) describes the synthesis of derivatives similar to the compound , showing promising enzyme inhibitory activity and potential as therapeutic agents against various bacterial strains (Hussain et al., 2017).
- Karthik et al. (2021) investigated a compound with a structure related to the desired compound, focusing on its thermal and optical properties, which could be relevant in material science and drug design (Karthik et al., 2021).
- Abbasi et al. (2019) synthesized similar compounds, examining their potential as therapeutic agents, particularly noting their inhibitory activity against the α-glucosidase enzyme, which has implications in diabetes treatment (Abbasi et al., 2019).
Chemical Synthesis and Characterization
- Zhang et al. (2013) describe a method involving (quinolin-8-yl)methanone, related to the compound , highlighting techniques in chemical synthesis that could be applicable (Zhang et al., 2013).
- A study by Hassan et al. (2018) focuses on the synthesis of multifunctional amides, showcasing the compound's potential in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Crystal Structure and Theoretical Studies
- Kumara et al. (2017) performed structural and theoretical studies on similar compounds, which could guide the understanding of the physical and chemical properties of the compound (Kumara et al., 2017).
Applications in Disease Treatment
- Norman (2014) discusses the use of related PI3K inhibitors in treating idiopathic pulmonary fibrosis and cough, indicating potential medical applications of similar compounds (Norman, 2014).
Propiedades
Nombre del producto |
[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone |
|---|---|
Fórmula molecular |
C25H21BrN4O3S |
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
[4-(benzenesulfonyl)piperazin-1-yl]-(6-bromo-2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21BrN4O3S/c26-18-9-10-22-20(16-18)21(17-24(28-22)23-8-4-5-11-27-23)25(31)29-12-14-30(15-13-29)34(32,33)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2 |
Clave InChI |
ZQPCEFWSXOJISA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



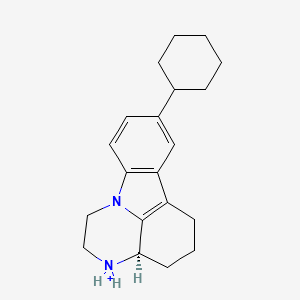
![N-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-2-furancarboxamide](/img/structure/B1225245.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1225247.png)
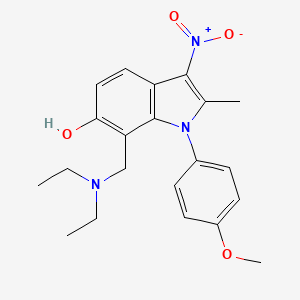
![3-chloro-5-(2-furanyl)-N-propan-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225249.png)
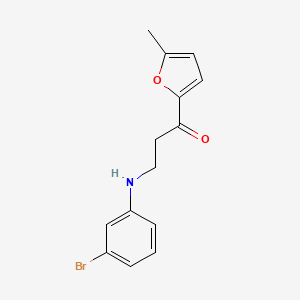
![3-[(6-Chloro-2-phenyl-1-benzopyran-4-ylidene)amino]-1-propanol](/img/structure/B1225252.png)
![4-Amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225254.png)
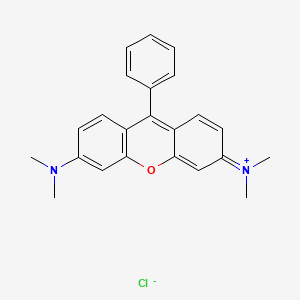
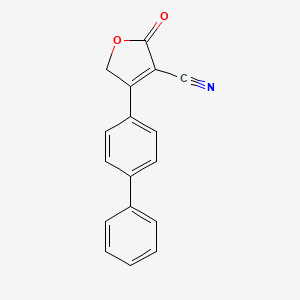
![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)
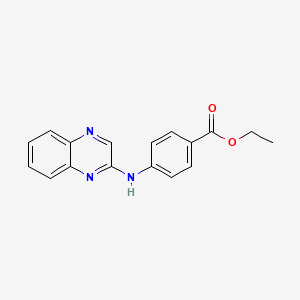
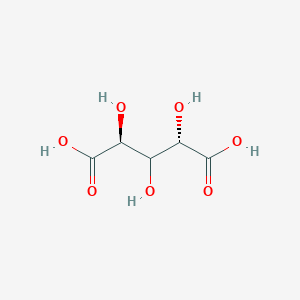
![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)